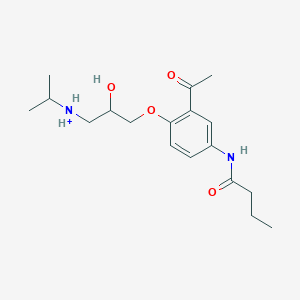
Luteolin-4'-o-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Luteolin-4'-O-beta-D-glucopyranoside is a glycosyloxyflavone that is luteolin substituted by a beta-D-glucopyranosyl residue at position 4' via a glycosidic linkage. It has been isolated from Olea europaea. It has a role as a plant metabolite. It is a glycosyloxyflavone, a monosaccharide derivative, a beta-D-glucoside and a trihydroxyflavone. It derives from a luteolin.
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
Luteolin-4'-O-glucoside has been investigated for its anti-inflammatory properties. In studies conducted on cellular models, such as lipopolysaccharide (LPS)-activated cells, luteolin derivatives including this compound showed inhibition of inflammatory responses through modulation of key signaling pathways like NF-κB, AP-1, and PI3K-Akt. These findings suggest that this compound can modulate cellular mechanisms underlying inflammation, making it a potential candidate for further research in anti-inflammatory therapies (Park & Song, 2013).
Antioxidant Effects
The antioxidant capacity of this compound has been highlighted in several studies. This flavonoid derivative exhibits potent radical scavenging activities, which contribute to its protective effects against oxidative stress-induced cellular damage. Such antioxidant properties are crucial for the potential use of this compound in preventing or treating diseases associated with oxidative stress (Lee et al., 2004).
Pharmacokinetics and Bioavailability
Research on the pharmacokinetics and bioavailability of this compound in animal models provides valuable insights into its metabolic fate and absorption. These studies suggest that this compound undergoes hydrolysis in the gastrointestinal tract to luteolin, which is then absorbed into the systemic circulation. Such findings are important for understanding the bioactive forms of this compound and its potential therapeutic applications (Lin et al., 2015).
Anti-Diabetic Potential
The anti-diabetic effects of this compound have been explored in experimental models of diabetes. Studies indicate that this compound can improve glucose homeostasis and insulin sensitivity, suggesting its potential as a therapeutic agent for diabetes management. The mechanisms underlying these effects may involve modulation of glucose metabolism and insulin signaling pathways (Zang et al., 2016).
Propiedades
Fórmula molecular |
C21H20O11 |
|---|---|
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1 |
Clave InChI |
UHNXUSWGOJMEFO-QNDFHXLGSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Sinónimos |
luteolin 4'-O-glucoside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R)-1-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxymethyl]-2-hexadecanoyloxy-ethyl] (Z)-octadec-9-enoate](/img/structure/B1233814.png)
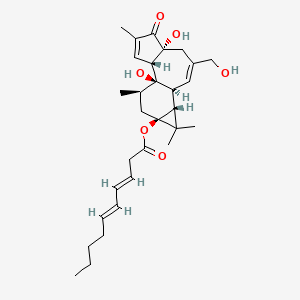
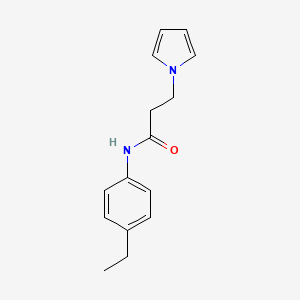

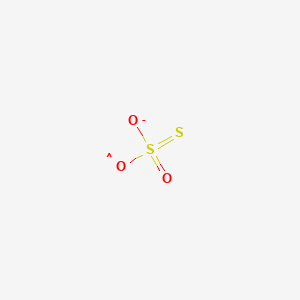
![2-Hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1233824.png)
![(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid](/img/structure/B1233826.png)
![methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate](/img/structure/B1233827.png)
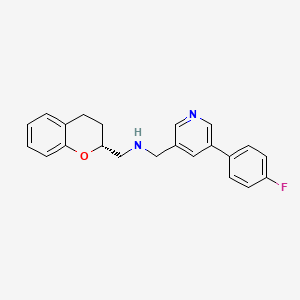
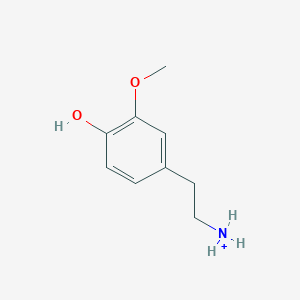
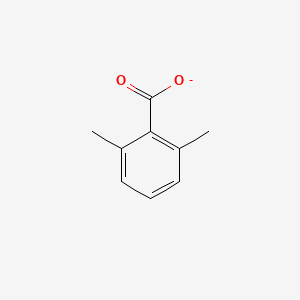

![N-[4-[[2-(diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1233836.png)
